1-Dodecane-D25-thiol 1-Dodecane-D25-thiol
Brand Name: Vulcanchem
CAS No.: 869563-00-8
VCID: VC3109592
InChI: InChI=1S/C12H26S/c1-2-3-4-5-6-7-8-9-10-11-12-13/h13H,2-12H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2
SMILES: CCCCCCCCCCCCS
Molecular Formula: C12H26S
Molecular Weight: 227.56 g/mol

1-Dodecane-D25-thiol

CAS No.: 869563-00-8

Cat. No.: VC3109592

Molecular Formula: C12H26S

Molecular Weight: 227.56 g/mol

* For research use only. Not for human or veterinary use.

1-Dodecane-D25-thiol - 869563-00-8

Specification

CAS No. 869563-00-8
Molecular Formula C12H26S
Molecular Weight 227.56 g/mol
IUPAC Name 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-pentacosadeuteriododecane-1-thiol
Standard InChI InChI=1S/C12H26S/c1-2-3-4-5-6-7-8-9-10-11-12-13/h13H,2-12H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2
Standard InChI Key WNAHIZMDSQCWRP-VVZIYBSUSA-N
Isomeric SMILES [2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])S
SMILES CCCCCCCCCCCCS
Canonical SMILES CCCCCCCCCCCCS

Introduction

Structural Characteristics and Physical Properties

1-Dodecane-D25-thiol represents a fully deuterated version of dodecane-1-thiol, where all 25 hydrogen atoms in the alkyl chain have been replaced with deuterium atoms, while the sulfhydryl hydrogen remains unchanged. This selective deuteration pattern creates a compound with identical chemical reactivity to its non-deuterated counterpart but with significantly different spectroscopic and physical properties.

Chemical Identity and Nomenclature

The compound is identified through various naming conventions and identifiers, as summarized in Table 1.

Table 1: Chemical Identification of 1-Dodecane-D25-thiol

ParameterInformation
CAS Registry Number869563-00-8
Molecular FormulaC₁₂HD₂₅S
IUPAC Name1-(2H₂₅)Dodecanethiol
Average Mass227.553 Da
Monoisotopic Mass227.332440 Da
Synonyms1-Dodecane-d₂₅-thiol, 1-(2H₂₅)Dodecanthiol

The compound is categorized as a non-standard isotope due to its extensive deuterium labeling, making it valuable for isotopic tracing and spectroscopic applications .

Physical and Chemical Properties

1-Dodecane-D25-thiol appears as a colorless liquid at room temperature with physical properties that generally mirror its non-deuterated analogue, though with some distinct differences due to isotopic substitution. Table 2 presents the known physicochemical properties of the compound.

Table 2: Physicochemical Properties of 1-Dodecane-D25-thiol

PropertyValue
Physical StateColorless Liquid
SolubilityInsoluble in water; soluble in organic solvents (methanol, ether, acetone)
LogP4.83710
PSA38.80000
Chemical ReactivityForms self-assembled monolayers on metal surfaces
StabilityStable under standard conditions

The isotopic substitution of hydrogen with deuterium results in stronger carbon-deuterium bonds compared to carbon-hydrogen bonds, which affects reaction rates in processes where these bonds are broken .

Analytical and Research Applications

1-Dodecane-D25-thiol serves numerous important functions in analytical chemistry and research settings, primarily due to its isotopic labeling.

Spectroscopic Reference Standards

As a deuterated compound, 1-Dodecane-D25-thiol provides distinctive spectroscopic signatures that make it valuable as an internal standard in various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The deuterium atoms produce significantly different signals compared to hydrogen, allowing for clear differentiation in complex mixtures

  • Mass Spectrometry: The defined mass shift resulting from deuteration enables precise quantification in analytical studies

  • Infrared Spectroscopy: C-D bonds vibrate at lower frequencies than corresponding C-H bonds, providing characteristic spectral patterns

These properties make the compound particularly useful in trace analysis and structural elucidation studies where isotopic differentiation is required .

Self-Assembled Monolayer Formation

Based on the properties of its non-deuterated counterpart, 1-Dodecane-D25-thiol likely exhibits excellent ability to form self-assembled monolayers (SAMs) on metal surfaces such as gold, silver, and copper. The thiol group forms a strong bond with metal surfaces while the deuterated alkyl chain creates a well-ordered hydrophobic layer .

The preparation of SAMs using thiols typically follows this protocol:

  • Preparation of a dilute solution (1-10 mM) in a suitable solvent like toluene or ethanol

  • Immersion of the clean metal substrate in the solution

  • Reaction time of several hours to allow self-assembly

  • Rinsing with solvent to remove unbound molecules

The deuteration provides a significant advantage in characterizing these monolayers through various spectroscopic techniques, allowing researchers to distinguish the SAM from other hydrocarbon-containing components in complex systems .

Pharmaceutical Research Applications

Deuterated compounds have gained significant attention in pharmaceutical research due to their unique properties that can enhance drug performance. The stronger carbon-deuterium bonds can alter metabolic pathways, potentially leading to:

  • Improved pharmacokinetic profiles through slower metabolism

  • Enhanced drug selectivity by reducing the formation of non-selective metabolites

  • Reduced toxicity by altering drug metabolism pathways

  • Increased oral bioavailability in certain cases

  • Stabilization of chemically unstable stereoisomers

As an isotopically labeled research compound, 1-Dodecane-D25-thiol could serve as a valuable tool in pharmaceutical studies requiring isotopic tracing, particularly in metabolic investigations and mechanistic studies .

SupplierCatalog ReferencePurityPackage SizeApproximate Price Range (EUR)Estimated Delivery
CymitQuimica3U-D674398 atom % D50-100 mg€433.00-€703.00April 2025
CymitQuimicaTR-D494794Not specified1-10 mg€94.00-€168.00June 2025
LGC StandardsCDN-D-674398 atom % D, min 98% Chemical PurityVariousNot specifiedNot specified

The compound is typically sold in small quantities consistent with its specialized research applications, with purity levels generally at or above 98% deuterium incorporation .

Market Outlook

A market research report scheduled for 2025 suggests growing interest in 1-Dodecane-D25-thiol, likely driven by expanding applications in pharmaceutical research and analytical chemistry. The report is expected to analyze global and regional markets for the compound, identifying major producers, suppliers, price trends, and consumption patterns .

This market interest reflects the broader trend toward increased utilization of deuterated compounds in various scientific fields, particularly in drug development where deuterium substitution is being explored as a strategy to optimize pharmacokinetic properties.

Related Compounds and Comparative Analysis

1-Dodecane-D25-thiol belongs to a family of isotopically labeled compounds and shares structural relationships with several other important chemicals.

Deuterated Precursors and Derivatives

1-Bromododecane-d25 (CAS 204259-66-5) represents a key related compound that could serve as a precursor in the synthesis of 1-Dodecane-D25-thiol. This compound shares the same deuterated dodecyl chain but features a bromine leaving group instead of the thiol functionality .

Key properties of 1-Bromododecane-d25 include:

  • Molecular Formula: C₁₂BrD₂₅

  • Molecular Weight: 274.385 Da

  • Physical State: Liquid

  • Boiling Point: 134-135°C (6 mm Hg)

  • Melting Point: -11 to -9°C

  • Density: 1.141 g/cm³

Non-Deuterated Analogues

The non-deuterated analogue, 1-dodecanethiol (CAS 112-55-0), is more extensively documented in scientific literature. It shares identical chemical reactivity with 1-Dodecane-D25-thiol but lacks the isotopic substitution .

Applications of the non-deuterated compound include:

  • Formation of self-assembled monolayers

  • Use as a chain transfer agent for radical polymerization

  • Employment as a polymerization inhibitor in polyurethane and neoprene adhesives

  • Function as a protein regenerating agent for the regeneration of native proteins from mercuribenzoate

These applications provide insights into potential additional uses for 1-Dodecane-D25-thiol beyond those specifically documented in the literature.

Metal Complexes

The silver salt of dodecane-1-thiol (CAS 93917-83-0) provides an example of metal complex formation, suggesting that 1-Dodecane-D25-thiol could form similar metallic derivatives. Such metal-thiol complexes often find applications in materials science, particularly in nanoparticle functionalization and surface modification technologies .

Future Research Directions

The unique properties of 1-Dodecane-D25-thiol suggest several promising avenues for future research and application development.

Advanced Materials Applications

The ability of thiols to form self-assembled monolayers, combined with the spectroscopic advantages of deuteration, positions 1-Dodecane-D25-thiol as a valuable tool for developing advanced functional materials. Potential research directions include:

  • Development of deuterated SAMs for surface-enhanced spectroscopy applications

  • Creation of isotopically labeled interfaces for detailed structural studies

  • Investigation of deuteration effects on monolayer packing and stability

  • Exploration of mixed monolayers containing both deuterated and non-deuterated thiols for spatial organization studies

Analytical Method Development

The defined isotopic pattern of 1-Dodecane-D25-thiol makes it valuable for developing and validating new analytical methodologies:

  • Internal standardization protocols for complex lipid analysis

  • Mass spectrometry quantification methods for thiol-containing compounds

  • NMR techniques leveraging deuterium labeling for structural elucidation

  • Novel approaches to surface characterization using isotopic differentiation

Pharmaceutical Applications

As research into deuterated pharmaceuticals continues to advance, compounds like 1-Dodecane-D25-thiol may find increasing relevance:

  • As model compounds for studying deuterium kinetic isotope effects

  • In metabolic stability investigations

  • For developing deuteration strategies to enhance drug properties

  • As building blocks for more complex deuterated pharmaceutical intermediates

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